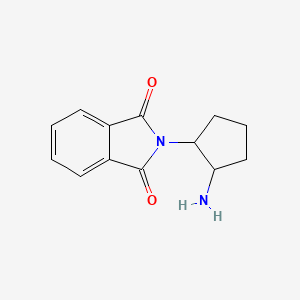

2-(2-Aminocyclopentyl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-(2-aminocyclopentyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-10-6-3-7-11(10)15-12(16)8-4-1-2-5-9(8)13(15)17/h1-2,4-5,10-11H,3,6-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVQOEHGGLXDHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N2C(=O)C3=CC=CC=C3C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Phthalic Anhydride Derivatives with Aminocyclopentane Precursors

A common approach involves reacting phthalic anhydride or its derivatives with 2-aminocyclopentane or its salts under acidic or basic conditions to form the isoindoline-1,3-dione ring system substituted at the 2-position.

- Example Process:

- React 3-aminopiperidine-2,6-dione hydrochloride (structurally related to aminocyclopentyl derivatives) with 3-aminophthalic acid in the presence of an organic base such as triethylamine.

- Use a solvent like acetic acid and heat the reaction mixture to about 120°C.

- This leads to cyclization and formation of the isoindoline-1,3-dione core with the amino-substituted cyclopentyl group attached.

Palladium-Catalyzed Aminocarbonylation

- Aminocarbonylation of o-halobenzoates catalyzed by palladium complexes has been reported to efficiently synthesize 2-substituted isoindoline-1,3-diones.

- This one-step method involves the reaction of o-halobenzoates with amines under carbon monoxide atmosphere in the presence of a palladium catalyst.

- The method offers good yields and can be adapted for various amino substituents, including cyclopentyl amines.

Amidation Using Carbodiimide Coupling Agents

- Amidation reactions using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) are employed to attach aminoalkyl groups to isoindoline-1,3-dione precursors.

- For example, 2-(1,3-dioxoisoindolin-2-yl)acetic acid can be coupled with aminocyclopentyl derivatives in chloroform at room temperature to yield the target compound.

- The reaction is monitored by thin-layer chromatography, and the product is purified by extraction and crystallization.

Reduction and Deprotection Steps

- If the amino group is initially protected or present as a nitro group, reduction is performed using agents such as iron/HCl, zinc/acetic acid, samarium diiodide, or catalytic hydrogenation.

- Deprotection of hydroxyl or amino protecting groups is often done using Lewis acids like BCl3 or BBr3 at controlled temperatures to avoid decomposition.

Representative Data Table of Preparation Conditions

Research Findings and Optimization

- The use of organic bases like triethylamine enhances the cyclization step efficiency.

- Acetic acid serves as a suitable solvent providing an acidic medium that facilitates ring closure.

- Palladium-catalyzed aminocarbonylation offers a streamlined, one-step alternative with good selectivity.

- Amidation via EDC/HOBT coupling is effective for introducing aminoalkyl substituents with high purity.

- Reduction and deprotection steps require careful temperature control to maintain compound integrity.

- Yields vary depending on the method but generally range from moderate to high (50-80% reported in related isoindoline-1,3-dione syntheses).

Chemical Reactions Analysis

Types of Reactions: 2-(2-Aminocyclopentyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents to the cyclopentyl or isoindoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-(2-Aminocyclopentyl)isoindoline-1,3-dione has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand for biological receptors or as a probe in biochemical studies.

Industry: The compound can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 2-(2-Aminocyclopentyl)isoindoline-1,3-dione exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of isoindoline-1,3-dione derivatives are highly dependent on substituents. Key comparisons include:

Key Observations :

- Amino vs.

- Cycloalkyl vs. Linear Chains: Cyclopentyl/cyclohexyl substituents introduce steric hindrance, which may reduce metabolic degradation but also affect solubility. For example, 2-(trans-4-hydroxycyclohexyl) derivatives exhibit higher polarity than non-hydroxylated analogs .

- Stereochemistry : The (1R,2R)-configuration in hydroxycyclopentyl derivatives highlights the importance of stereochemistry in biological activity and synthetic impurity control .

Physicochemical Properties

- Solubility: Amino groups increase water solubility at acidic pH (via protonation), whereas cyclopentyl rings enhance lipophilicity. This balance may make the compound suitable for oral administration.

- Thermal Stability : Cyclopentyl substituents may lower melting points compared to aromatic derivatives (e.g., 2-(4-chlorophenyl)isoindoline-1,3-dione, m.p. ~200°C) due to reduced crystallinity .

Biological Activity

2-(2-Aminocyclopentyl)isoindoline-1,3-dione, also known as a derivative of isoindoline, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may influence its interaction with various biological targets. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1271678-21-7

| Property | Value |

|---|---|

| Molecular Formula | C11H12N2O2 |

| Molecular Weight | 204.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. Its mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.

- Anti-inflammatory Properties : Investigations into its anti-inflammatory effects have shown potential in reducing inflammation markers in vitro. The compound may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

- Neuroprotective Effects : Some studies have indicated that this compound could offer neuroprotective benefits by mitigating oxidative stress and promoting neuronal survival in models of neurodegeneration.

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Interaction : The compound may act on specific receptors involved in cell signaling pathways related to apoptosis and inflammation.

- Enzyme Inhibition : It has shown potential as an inhibitor of key enzymes such as COX-1 and COX-2, which play significant roles in the inflammatory response.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various isoindoline derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer and leukemia cell lines, suggesting a promising avenue for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

A pharmacological evaluation reported in Pharmaceutical Research highlighted the anti-inflammatory effects of this compound in a murine model of arthritis. The treated group exhibited reduced paw swelling and lower levels of inflammatory cytokines compared to controls, indicating its potential as a therapeutic agent for inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.